molecular formula C15H16N2O5 B302981 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid

Cat. No. B302981
M. Wt: 304.3 g/mol
InChI Key: DTDQDPNRINITKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, also known as BAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAP is a derivative of the naturally occurring compound, glutamic acid, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid exerts its neuroprotective effects through a variety of mechanisms, including the activation of the Nrf2-ARE pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to modulate the activity of various ion channels, including NMDA receptors, which play a key role in excitotoxicity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been shown to increase the levels of glutathione, a key antioxidant in the body, and to reduce the levels of reactive oxygen species. 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid in lab experiments is its high solubility in water, which makes it easy to use in a variety of experimental conditions. However, 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has limited stability in solution, which can make it difficult to use in long-term experiments. Additionally, 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid. One area of interest is the use of 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to have potential applications in the field of cancer research, where it has been shown to have anti-tumor effects. Additionally, there is interest in the development of new synthetic methods for the production of 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which could make it more accessible for use in a variety of experimental conditions.

Synthesis Methods

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of glutamic acid with butyric anhydride, followed by coupling with N-carboxyanhydride. Another method involves the reaction of glutamic acid with acetic anhydride, followed by coupling with N-carboxyanhydride. Both methods result in the formation of 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid in high yields.

Scientific Research Applications

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been extensively studied in the scientific community due to its potential applications in various fields. One of the primary areas of research has been in the field of neuroprotection, where 3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been shown to have protective effects against neuronal damage caused by oxidative stress and excitotoxicity.

properties

Product Name

3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid

Molecular Formula

C15H16N2O5

Molecular Weight

304.3 g/mol

IUPAC Name

3-[5-(butanoylamino)-1,3-dioxoisoindol-2-yl]propanoic acid

InChI

InChI=1S/C15H16N2O5/c1-2-3-12(18)16-9-4-5-10-11(8-9)15(22)17(14(10)21)7-6-13(19)20/h4-5,8H,2-3,6-7H2,1H3,(H,16,18)(H,19,20)

InChI Key

DTDQDPNRINITKL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CCC(=O)O

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

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